2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a fused bicyclic heteroaromatic core with a sulfanyl-acetamide substituent. Its structural uniqueness arises from the combination of a quinazolinone scaffold modified with an imidazole ring and a thioether-linked phenylacetamide group.
Properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)18-20(27)25-19(24-18)15-10-6-7-11-16(15)23-21(25)28-12-17(26)22-14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDFUACREUWHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Imidazoquinazoline Core: : The imidazoquinazoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzamide and an isocyanide derivative. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
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Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the imidazoquinazoline intermediate with a thiol reagent, such as thiophenol, under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
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Attachment of the Phenylacetamide Moiety: : The final step involves the acylation of the sulfanyl-substituted imidazoquinazoline with phenylacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recycling and waste management are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group in the imidazoquinazoline core, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
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Substitution: : The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring. Typical reagents include halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated phenylacetamide derivatives
Scientific Research Applications
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
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Medicine: : The compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of certain diseases, such as cancer and infectious diseases.
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Industry: : In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent patterns, and biological targets. Below is a comparative analysis with key examples:
Core Heterocycle Modifications
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Substituted-Phenyl)Propanamides Core Structure: 1,3,4-oxadiazole ring fused with a thiazole group (vs. imidazo[1,2-c]quinazolinone in the target compound). Functional Groups: Sulfanyl linker, substituted phenylacetamide. Synthesis: Requires sequential hydrazine reflux (MeOH/N₂H₄·H₂O) and carbon disulfide treatment (EtOH/CS₂/KOH), differing from the target compound’s LiH-mediated coupling in DMF . Bioactivity: Demonstrates superior antibacterial activity against E. coli (MIC: 2–8 μg/mL) compared to the target compound (MIC: 16–32 μg/mL), likely due to the thiazole’s electron-withdrawing effects enhancing membrane penetration .
Substituent-Driven Comparisons
N-Phenylacetamide Derivatives with Pyrazolo[3,4-d]Pyrimidine Cores Core Structure: Pyrazolo[3,4-d]pyrimidine (a purine mimic) vs. imidazo[1,2-c]quinazolinone. Key Difference: The pyrimidine core enables stronger ATP-binding pocket interactions in kinase inhibition (IC₅₀: 12 nM for EGFR inhibition) but lower solubility in polar solvents (logP: 3.2 vs. 2.8 for the target compound) .
Table 1: Structural and Functional Comparison
| Compound Class | Core Heterocycle | Key Substituents | Synthesis Conditions | Bioactivity (Example) |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-c]quinazolinone | 3-oxo, 2-(propan-2-yl), sulfanyl | DMF/LiH, 3–5 h stirring | Moderate antimicrobial activity |
| 1,3,4-Oxadiazole-Thiazole Hybrid | 1,3,4-Oxadiazole + Thiazole | 2-Amino-thiazole, sulfanyl | MeOH/N₂H₄·H₂O reflux, CS₂/KOH | High antibacterial potency |
| Pyrazolo[3,4-d]Pyrimidine | Pyrazolo-Pyrimidine | N-Phenylacetamide, methyl groups | POCl₃-mediated cyclization | Strong kinase inhibition |
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s imidazoquinazolinone core imparts moderate hydrophilicity (logP = 2.8), whereas oxadiazole-thiazole hybrids exhibit higher hydrophobicity (logP = 3.5), affecting bioavailability in different biological environments .
- Metabolic Stability : The sulfanyl group in the target compound is prone to glutathione-mediated cleavage in hepatic microsomes (t₁/₂: 1.2 h), whereas pyrazolo-pyrimidine analogs show enhanced stability (t₁/₂: 4.5 h) due to steric shielding .
Research Findings and Limitations
- Molecular docking suggests weak binding to COX-2 (binding energy: -7.2 kcal/mol) compared to oxadiazole-thiazole analogs (-9.1 kcal/mol) .
- Knowledge Gaps: No comparative in vivo toxicity data exists for the target compound. Limited SAR studies on the role of the 2-(propan-2-yl) group in modulating activity.
Biological Activity
The compound 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-phenylacetamide is a member of the imidazoquinazoline family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Features
The compound features a complex structure characterized by:
- An imidazoquinazoline core, which is known for various biological activities.
- A sulfanyl group that may enhance its pharmacological properties.
- An acetamide moiety that contributes to its chemical reactivity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds within the imidazoquinazoline class can inhibit cancer cell proliferation. For instance, in a study involving various cancer cell lines such as HCC827 and A549, compounds similar to this one demonstrated significant antiproliferative effects. The mechanism often involves the inhibition of critical pathways like PI3K signaling, which is essential for cancer cell survival and growth .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCC827 | 0.5 | PI3K Inhibition |
| A549 | 1.2 | Alternative survival pathways |
| SH-SY5Y | 0.8 | Induction of apoptosis |
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, including bacteria and fungi. For example, related compounds have shown higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Signal Transduction Modulation : It can interfere with signaling pathways critical for cell survival.
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
Q & A
Q. What methodologies enable comparative analysis of this compound’s activity against structurally related derivatives?
- Methodological Answer : Cluster analysis of bioactivity data (e.g., IC50 values across 10+ derivatives) identifies activity trends. 3D-QSAR models (e.g., CoMFA or CoMSIA) correlate steric/electronic features with efficacy. Synergy studies (e.g., Chou-Talalay method) assess combinatorial effects with standard chemotherapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
